2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
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Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2S2.ClH/c1-13-6-8-15(26-4)18-19(13)28-20(22-18)24(11-5-10-23(2)3)17(25)12-14-7-9-16(21)27-14;/h6-9H,5,10-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKFZPHKOHKNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)CC3=CC=C(S3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride (referred to as C167-0079) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to consolidate various research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
C167-0079 has the following molecular formula: . The compound features a thiophene ring, a dimethylamino group, and a benzo[d]thiazole moiety, which are known to contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Below are key findings related to the biological activity of C167-0079.
1. Anti-inflammatory Activity
A study on thiazole derivatives showed that compounds with similar structural features can inhibit Th17 cell differentiation, which is crucial in autoimmune diseases. For instance, a related thiazole ketone amide exhibited significant efficacy in mouse models of experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA) through oral administration .
2. Antimicrobial Properties
Compounds with thiophene and thiazole rings have demonstrated notable antimicrobial activity. For example, derivatives containing these groups were tested against various bacterial strains and exhibited varying degrees of inhibition compared to standard antibiotics like ciprofloxacin . The presence of the chlorothiophene moiety in C167-0079 suggests potential antimicrobial efficacy.
3. Anticancer Potential
The structural components of C167-0079 may contribute to its anticancer properties. Research has identified that similar compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways . The benzo[d]thiazole moiety is particularly noted for its role in cancer therapy due to its ability to interact with cellular targets involved in tumor progression.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to C167-0079:
The biological activity of C167-0079 may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : Anticancer properties may arise from the ability of related compounds to induce cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives affect ROS levels, influencing apoptosis in cancer cells.
Scientific Research Applications
The synthesis of this compound involves multi-step processes that typically include the formation of the thiophene ring and subsequent modifications to introduce the dimethylamino and benzo[d]thiazole functionalities. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds similar to 2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene moieties demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. The presence of a benzo[d]thiazole group is known to enhance biological activity against cancer cells. Preliminary studies have indicated that similar compounds can inhibit cell proliferation in various cancer cell lines .
Neuroprotective Effects
Given its dimethylamino group, there is potential for neuroprotective applications. Compounds with similar structures have been investigated for their ability to cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases .
Case Study 1: Antimicrobial Screening
In a recent study, a series of thiophene-based compounds were screened for antimicrobial activity using the agar well diffusion method. The results showed that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations comparable to standard antibiotics .
Case Study 2: Anticancer Activity Assessment
A study focused on the anticancer properties of benzo[d]thiazole derivatives revealed that compounds structurally related to our target compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
Case Study 3: Neuroprotective Activity Evaluation
Research conducted on neuroprotective agents demonstrated that compounds with similar structural characteristics provided significant protection against oxidative stress-induced neuronal damage in vitro. These findings suggest that further exploration of this compound could yield promising results in neuropharmacology .
Q & A
Q. How can advanced chromatography resolve co-eluting impurities?
- Methodology :
- 2D-LC : Combine ion-exchange and size-exclusion columns for high-resolution separation.
- Chiral Stationary Phases : Resolve enantiomers if stereochemical impurities are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
